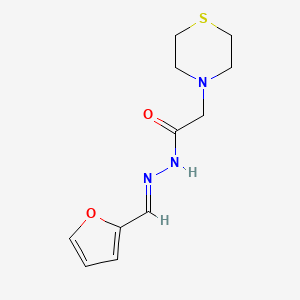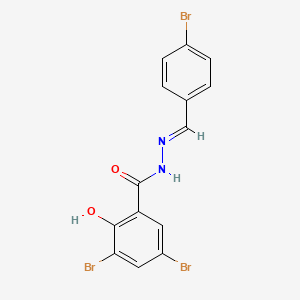
N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Vue d'ensemble
Description
N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, also known as FMAH, is a chemical compound that has been widely used in scientific research. FMAH belongs to the class of hydrazides and has been used in various studies due to its unique properties.
Mécanisme D'action
The mechanism of action of N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide involves the inhibition of the activity of various enzymes. N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting its activity. The inhibition of these enzymes has been linked to the treatment of various diseases, as mentioned earlier.
Biochemical and Physiological Effects:
N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been reported to have various biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase has been linked to the treatment of Alzheimer's disease. Inhibition of monoamine oxidase A and B has been linked to the treatment of depression and Parkinson's disease. N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been reported to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its ability to inhibit the activity of multiple enzymes. This makes it a versatile compound that can be used in various studies. However, N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has some limitations as well. It is a relatively new compound, and its long-term effects are not well understood. Additionally, N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been reported to have cytotoxic effects at high concentrations, which can limit its use in certain studies.
Orientations Futures
There are various future directions for the use of N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide in scientific research. One of the directions is the development of N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide derivatives that can selectively inhibit the activity of specific enzymes. This can lead to the development of more effective drugs for the treatment of various diseases. Another direction is the study of the long-term effects of N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, which can provide valuable insights into its safety and efficacy. Additionally, the use of N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide in combination with other drugs can be explored to enhance their therapeutic effects.
Conclusion:
In conclusion, N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been linked to the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. The development of N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide derivatives and the study of its long-term effects can provide valuable insights into its safety and efficacy. N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is a versatile compound that can be used in various studies, but its cytotoxic effects at high concentrations can limit its use in certain studies.
Applications De Recherche Scientifique
N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes. N'-(2-furylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been reported to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes play an important role in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c15-11(9-14-3-6-17-7-4-14)13-12-8-10-2-1-5-16-10/h1-2,5,8H,3-4,6-7,9H2,(H,13,15)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQFNZMAQZQLZ-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-furan-2-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-hydroxy-3-(4-methoxyphenoxy)propyl]methylsulfamic acid](/img/structure/B3836739.png)
![N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836746.png)
![10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one](/img/structure/B3836755.png)
![({5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836756.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B3836760.png)
![4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3836766.png)




![3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one](/img/structure/B3836821.png)

![2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone](/img/structure/B3836839.png)
